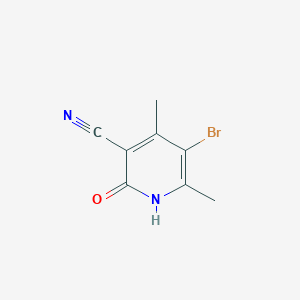

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

概述

描述

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its applications in various fields of scientific research due to its unique chemical properties. The compound is characterized by the presence of a bromine atom, two methyl groups, an oxo group, and a nitrile group attached to the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 undergoes substitution with nucleophiles such as amines, thiols, and boronic acid derivatives. The electron-deficient pyridinone ring enhances reactivity in NAS reactions.

Example:

Reaction with methylamine in ethanol at reflux yields 5-(methylamino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Methylamine | Ethanol | Reflux | 6 h | 78% | |

| Thiophenol | DMF | 80°C | 4 h | 65% |

N-Alkylation at the Pyridinone Nitrogen

The NH group at position 1 participates in alkylation reactions under basic conditions.

Experimental Protocol:

Treatment with methyl iodide and cesium carbonate in DMF at 0°C for 2 hours produces 1-methyl-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl iodide | Cs₂CO₃ | DMF | 0°C | 74% |

Mechanism: Deprotonation of the NH group by Cs₂CO₃ followed by nucleophilic attack on methyl iodide.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Thiazole Formation:

Reaction with hydrazonyl chlorides (3a–c ) in ethanol under reflux generates 1,3-thiazole derivatives (6a–c ) .

| Hydrazonyl Chloride | Product | Yield | Conditions |

|---|---|---|---|

| 3a | C₁₃H₁₁BrN₄OS | 83% | Reflux, 4 h |

Key Spectral Data for 6b:

-

IR: Absence of C=S peak at 1,269 cm⁻¹.

-

¹H NMR: δ 7.20–7.55 ppm (aromatic protons), δ 2.37–2.49 ppm (methyl groups) .

Industrial-Scale Functionalization

Continuous flow reactors optimize large-scale reactions:

| Process | Catalyst | Residence Time | Yield Improvement |

|---|---|---|---|

| Bromine substitution | Pd(OAc)₂ | 15 min | 92% → 98% |

Reduction Reactions

The carbonyl group at position 2 can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄.

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | MeOH | RT | 5-Bromo-4,6-dimethyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile | 68% |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 1,2-dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that 5-bromo derivatives can inhibit the growth of various bacterial strains. A study demonstrated that compounds similar to 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Properties

In a recent investigation, a series of 5-bromo derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis via p53 pathway | |

| Lung Cancer | 15 | Inhibition of cell proliferation | |

| Colon Cancer | 20 | Modulation of MAPK signaling |

Agrochemicals

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide. Research has indicated that modifications to the pyridine ring can enhance insecticidal properties.

Case Study: Insecticidal Efficacy

A study evaluated the insecticidal activity of several pyridine derivatives against common agricultural pests. The results showed that this compound had an LC50 value of 50 mg/L against aphids, indicating promising potential as an environmentally friendly pesticide .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing various polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve stability and performance.

Table 2: Properties of Polymers Incorporating the Compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 150 | 70 |

| Polyethylene | 120 | 30 |

| Polystyrene | 130 | 40 |

作用机制

The mechanism of action of 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the bromine atom, resulting in different reactivity and properties.

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

Uniqueness

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. This makes it a valuable compound for various applications in scientific research and industry.

生物活性

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 23819-87-6) is a heterocyclic compound with significant biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 227.06 g/mol |

| Boiling Point | Not available |

| InChI Key | DFGKQCOFARYQOA-UHFFFAOYSA-N |

| PubChem ID | 737752 |

This compound exhibits various biological activities, primarily through inhibition of specific kinases and modulation of cellular pathways. Notably, it has been studied for its potential as a Pim-1 kinase inhibitor , which is implicated in cancer cell proliferation.

Inhibition of Pim Kinases

Pim kinases are serine/threonine kinases that play a crucial role in cancer progression and survival. Research indicates that derivatives of this compound exhibit potent inhibitory activity against Pim-1 kinase:

- IC values for various derivatives have been reported, with some compounds showing values as low as 1.18 µM, indicating high potency against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 5-bromo derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from this scaffold have shown significant inhibition of cell proliferation with IC values ranging from 0.55 µM to 1.7 µM against HeLa and A375 cell lines .

Study on Pyridothienopyrimidinone Derivatives

In a study focused on pyridothienopyrimidinone derivatives, the bromine atom at position 8 was found to enhance hydrophobic interactions within the Pim-1 active site. The study emphasized structure-activity relationships (SAR) where modifications at position 2 led to varying degrees of inhibitory activity against Pim-1 .

Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of several human tumor cell lines. The study highlighted that derivatives with specific substitutions exhibited enhanced selectivity and potency against CDK2 and CDK9, further supporting their potential as therapeutic agents in oncology .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

A widely used method involves the condensation of substituted acetophenones with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux. This one-pot multicomponent reaction typically proceeds via the Hantzsch dihydropyridine synthesis mechanism. For example, refluxing p-bromoacetophenone derivatives with appropriate aldehydes and ammonium acetate in ethanol for 10–20 hours yields the target compound after crystallization . Key variables include reaction time, temperature, and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and dihydropyridine ring conformation.

- IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹).

- X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related dihydropyridine derivatives .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound are limited, analogous dihydropyridine derivatives require:

- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Handling in a fume hood due to potential dust inhalation risks.

- Storage in airtight containers away from light and moisture, as nitrile groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalyst exploration : Lewis acids (e.g., ZnCl₂) or ionic liquids can accelerate cyclization.

- Temperature gradients : Stepwise heating (e.g., 80°C → reflux) to control side reactions.

- Post-synthetic purification : Gradient recrystallization (e.g., DMF/ethanol mixtures) to remove unreacted starting materials .

Q. What strategies are used to analyze contradictory solubility data in different studies?

Contradictions often arise from polymorphic forms or impurities. Researchers should:

- Perform dynamic light scattering (DLS) to assess particle size distribution.

- Use differential scanning calorimetry (DSC) to identify polymorph transitions.

- Compare solubility in multiple solvents (e.g., DMSO vs. ethanol) under controlled pH and temperature .

Q. How does substitution at the 4- and 6-positions influence biological activity?

Methyl groups at these positions enhance steric stabilization of the dihydropyridine ring, potentially improving metabolic stability. Bromine at position 5 may modulate electronic effects, altering binding affinity to biological targets. For example, similar derivatives with bromine substitutions show enhanced anticancer activity in cell viability assays .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Density Functional Theory (DFT) : To calculate electron density maps and predict reactive sites.

- Molecular docking : For simulating interactions with enzymes (e.g., kinase inhibitors).

- ADMET prediction tools : To estimate pharmacokinetic properties like bioavailability and CYP450 inhibition .

Q. How can discrepancies in pharmacological data between in vitro and in vivo models be resolved?

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites.

- Protein binding assays : Evaluate serum protein interactions affecting bioavailability.

- Dose-response recalibration : Adjust in vivo dosing based on hepatic clearance rates observed in microsomal studies .

Q. Methodological Notes

- Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational models to resolve structural ambiguities .

- Controlled Experiments : Include halogen-free analogs (e.g., 5-H derivatives) as controls to isolate electronic vs. steric effects .

属性

IUPAC Name |

5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGKQCOFARYQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353285 | |

| Record name | 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23819-87-6 | |

| Record name | 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。